(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O4 and a molecular weight of 292.68 g/mol. This compound is characterized by the presence of a nitrophenyl group, a chloropyridine ring, and a carboxylate ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include palladium on carbon (Pd/C), sodium borohydride (NaBH4), and hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloropyridine moiety can participate in nucleophilic substitution reactions, altering the activity of target proteins or enzymes .
Comparison with Similar Compounds
Similar compounds to (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate include:
(4-Nitrophenyl)methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(4-Nitrophenyl)methyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
(4-Nitrophenyl)methyl 2-iodopyridine-3-carboxylate: The presence of an iodine atom can enhance its reactivity in certain organic transformations.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-11(2-1-7-15-12)13(17)20-8-9-3-5-10(6-4-9)16(18)19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHEDJSVVGQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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